molecular formula C8H12O3 B2435323 (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one CAS No. 595581-64-9

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Cat. No.: B2435323
CAS No.: 595581-64-9
M. Wt: 156.181
InChI Key: NVWKQINXZFLZPL-NKWVEPMBSA-N
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Description

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one: is a chiral compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a dioxolane precursor in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or dioxolane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals.

Biology: The compound has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its chiral nature makes it useful in studying stereoselective processes in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane structures but lacking the dioxolane ring.

    Dioxolane derivatives: Compounds with the dioxolane ring but different substituents on the cyclopentane ring.

Uniqueness: What sets (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one apart is its fused ring structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one, with the CAS number 148743-86-6, is a compound of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity based on available literature and research findings.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • Structure : The compound features a cyclopentane ring fused with a dioxolane structure, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an intermediate in the synthesis of biologically active natural products, suggesting its relevance in drug development.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. A study highlighted its effectiveness against gram-positive bacteria, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory responses. In vitro assays showed a reduction in pro-inflammatory cytokine production when cells were treated with this compound .
  • Cytotoxicity : In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate selective cytotoxicity, making it a candidate for further investigation in anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Australian National University examined the antimicrobial properties of several dioxolane derivatives, including this compound. The results showed significant inhibition of bacterial growth at concentrations ranging from 50 to 100 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus75
Escherichia coli100

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using human macrophages indicated that treatment with this compound led to a decrease in TNF-alpha secretion by approximately 40%, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWKQINXZFLZPL-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCC(=O)C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CCC(=O)[C@@H]2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595581-64-9
Record name (3aR,6aR)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
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